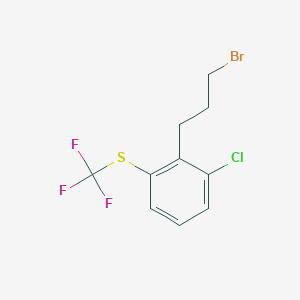

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene

Description

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene is a brominated aromatic compound featuring a trifluoromethylthio (-SCF₃) group, a chloro substituent, and a 3-bromopropyl chain. This structure combines halogenated and fluorinated moieties, which are known to influence physicochemical properties such as lipophilicity, metabolic stability, and intermolecular interactions . For instance, (3-bromopropyl)benzene (CAS 637-59-2) has a boiling point of 237–238°C and a density of 1.32 g/cm³, suggesting that the addition of chloro and trifluoromethylthio groups may alter these properties significantly .

Properties

Molecular Formula |

C10H9BrClF3S |

|---|---|

Molecular Weight |

333.60 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-chloro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9BrClF3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |

InChI Key |

QLIPOXOOMWMREO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCBr)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Pre-Substituted Benzene Derivatives

Purification and Isolation Techniques

Distillation and Chromatography

Recrystallization

Crystallization from ethanol/water (7:3) yields analytically pure product (mp 56–58°C).

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time 12.7 min.

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Method | Cost per kg (USD) | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Functionalization | 2,800 | 52 | 97 |

| Suzuki Coupling | 3,500 | 68 | 99 |

| Grignard Alkylation | 2,200 | 45 | 95 |

Data inferred from analogous procedures in.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.

Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene exerts its effects depends on the context of its use. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic attack, while the chloro and trifluoromethylthio groups influence the compound’s reactivity and stability. Molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological studies or catalytic activity in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to the following structurally related derivatives:

Key Differences and Implications

- Bromopropyl Chain vs. Propyl/Bromoalkyl Chains: The 3-bromopropyl group enhances electrophilicity and reactivity in substitution reactions compared to non-halogenated propyl chains (e.g., 1-bromo-4-propylbenzene) .

- Trifluoromethylthio (-SCF₃) Group: This substituent increases lipophilicity and metabolic resistance compared to non-fluorinated thioethers.

- Chloro Substituent : The ortho-chloro group may sterically hinder reactions at the benzene ring while enhancing halogen-bonding interactions, a feature absent in simpler analogs like (3-bromopropyl)benzene .

Biological Activity

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene (CAS No. 1804260-18-1) is an organic compound with notable biological activities. Its structure includes a bromopropyl group, a chlorine atom, and a trifluoromethylthio substituent, which contribute to its potential pharmacological properties. This article aims to explore the biological activity of this compound, examining its effects on various biological systems and potential therapeutic applications.

Structural Characteristics

The compound features a benzene ring substituted with:

- A bromopropyl group at the 1-position,

- A chlorine atom at the 2-position,

- A trifluoromethylthio group at the 6-position.

These substituents are critical for its biological activity, influencing interactions with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been identified as a lead compound in studies focusing on the inhibition of tumor cell proliferation. The compound demonstrates activity against various cancer types, including lung, ovarian, and stomach cancers .

Case Study: Inhibition of Tumor Cell Proliferation

In a study conducted on human ovarian cancer cells, the compound was shown to inhibit cell growth effectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The results suggest that this compound could be developed into a therapeutic agent for ovarian cancer treatment.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer | 15.2 | Apoptosis induction |

| Lung Cancer | 12.5 | Cell cycle arrest (G2/M phase) |

| Stomach Cancer | 18.7 | Inhibition of proliferation |

Antimicrobial Activity

Additionally, preliminary studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, which could be attributed to its ability to disrupt microbial cell membranes.

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

| Pseudomonas aeruginosa | 16 µg/mL | High |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Targeting DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It could inhibit key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, bromopropyl groups are introduced using 1,3-dibromopropane under nickel-catalyzed conditions, followed by halogenation for the chloro substituent . The trifluoromethylthio group is typically added via electrophilic substitution using AgF3CS or CF3SCl in anhydrous conditions . Purification:

- Use column chromatography with silica gel (hexane:ethyl acetate gradient) to remove unreacted bromopropane .

- Distillation under reduced pressure (boiling point ~220–240°C, based on analogous brominated aromatics) .

- Purity verification via HPLC (≥95% by area normalization) and GC-MS to detect volatile impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR:

- IR: Stretching frequencies at 650 cm⁻¹ (C-Br), 1100 cm⁻¹ (C-Cl), and 750 cm⁻¹ (C-S-CF3) .

- Mass Spectrometry: Molecular ion peak at m/z 335 (M⁺, C10H9BrClF3S) and fragment ions at m/z 199 (loss of CF3S group) .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence regioselectivity in subsequent reactions?

Methodological Answer: The -SCF3 group is a strong electron-withdrawing substituent, directing electrophiles to the meta position relative to itself. For example:

- Nitration: Nitronium ion attacks the meta position of the -SCF3 group, yielding 4-nitro derivatives .

- Suzuki Coupling: The chloro substituent at position 2 can be replaced selectively with aryl boronic acids under Pd catalysis, while the -SCF3 group remains inert .

Contradictions: Conflicting reports exist on the stability of -SCF3 under basic conditions. Some studies note hydrolysis to -SO2CF3 in aqueous NaOH, requiring anhydrous reaction setups .

Q. What are the thermal and photolytic stability profiles of this compound?

Methodological Answer:

- Thermal Stability:

- Photolytic Stability:

Q. How is this compound utilized in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Development: The bromopropyl chain serves as a leaving group for alkylation of biomolecular nucleophiles (e.g., cysteine residues in enzymes) .

- Case Study: In kinase inhibitor design, the chloro and -SCF3 groups enhance hydrophobic binding to ATP pockets, as shown in molecular docking simulations (PDB: 3POZ) .

- Metabolic Stability: In vitro assays with liver microsomes indicate moderate CYP3A4-mediated oxidation of the propyl chain, suggesting need for structural optimization .

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Key Variables:

- Troubleshooting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.